4-(1H-imidazol-2-yl)oxan-4-ol
Description
4-(1H-imidazol-2-yl)oxan-4-ol is a heterocyclic compound featuring an imidazole ring fused to a tetrahydropyran (oxane) moiety with a hydroxyl group at the 4-position of the oxane ring. The compound is commercially available as a building block for organic synthesis, particularly in pharmaceutical and materials science research .
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8(1-5-12-6-2-8)7-9-3-4-10-7/h3-4,11H,1-2,5-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDBMDJVSKADEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)oxan-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an imidazole derivative with a suitable diol can lead to the formation of the desired compound. The reaction conditions typically involve the use of a catalyst and a solvent, with the reaction being carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4-(1H-imidazol-2-yl)oxan-4-ol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)oxan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
4-(1H-imidazol-2-yl)oxan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)oxan-4-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The tetrahydropyran ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole-Containing Compounds
*Molecular weights estimated based on empirical formulas or related data. †Calculated based on C₈H₁₂N₂O₂.
Biological Activity
4-(1H-imidazol-2-yl)oxan-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural features, including the imidazole ring, suggest that it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications. This article reviews the synthesis, biological evaluations, and potential applications of this compound.
Synthesis of 4-(1H-imidazol-2-yl)oxan-4-ol
The synthesis of 4-(1H-imidazol-2-yl)oxan-4-ol involves several steps that typically include the formation of the oxan ring and subsequent functionalization. Recent studies have reported various synthetic routes, often employing imidazole derivatives as starting materials. The characterization of synthesized compounds is usually performed using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm their structures.
Anticancer Activity
Recent research has demonstrated the anticancer potential of derivatives related to 4-(1H-imidazol-2-yl)oxan-4-ol. In a study evaluating a series of aryl derivatives, compounds were tested against several human cancer cell lines including breast (MCF-7), lung (A549), colon (Colo205), and ovarian (A2780) cancers. The results showed that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.01 µM to 8.12 µM, outperforming the positive control agent etoposide in several cases .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11a | MCF-7 | 0.01 |
| 11b | A549 | 0.05 |
| 11c | Colo205 | 0.15 |
| 11d | A2780 | 0.20 |
| Etoposide | MCF-7 | 0.17 |
The mechanism by which 4-(1H-imidazol-2-yl)oxan-4-ol and its derivatives exert their anticancer effects is thought to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds targeting dihydrofolate reductase (DHFR) have been shown to disrupt nucleotide synthesis essential for DNA replication . This inhibition leads to reduced cell viability and increased apoptosis in cancer cells.
Antimicrobial Properties
In addition to anticancer activity, there is emerging evidence suggesting that derivatives of 4-(1H-imidazol-2-yl)oxan-4-ol may possess antimicrobial properties. Preliminary investigations indicate potential efficacy against various bacterial strains, although detailed studies are needed to elucidate specific mechanisms and target interactions.
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole-containing compounds:
- Case Study: Anticancer Screening - A derivative was tested in vivo using xenograft models where significant tumor reduction was observed compared to control groups.
- Case Study: Antimicrobial Testing - Compounds were evaluated against clinical isolates of Staphylococcus aureus, demonstrating notable inhibition zones in agar diffusion assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
